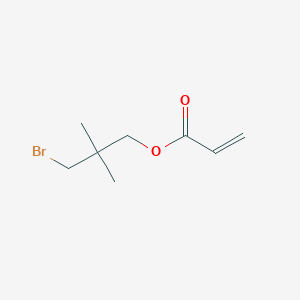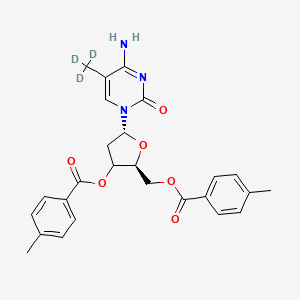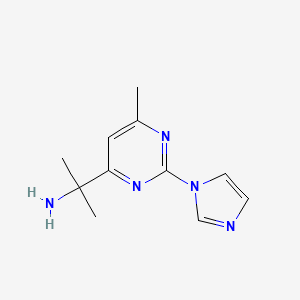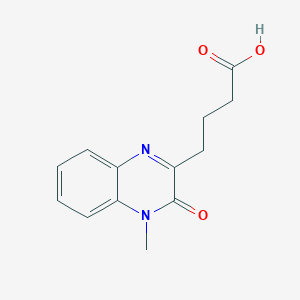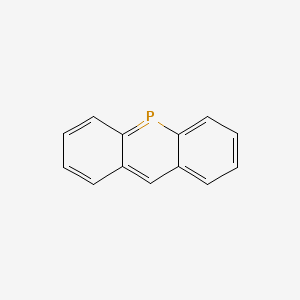
Acridophosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridophosphine is an organophosphorus compound with the chemical formula C₁₃H₉P. It is a derivative of acridine, where a phosphorus atom replaces one of the nitrogen atoms in the acridine structure. This compound is known for its unique electronic properties and has been studied for various applications in chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acridophosphine can be synthesized through several methods. One common approach involves the reaction of acridine with phosphorus trichloride (PCl₃) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling phosphorus compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Acridophosphine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents and nucleophiles
Major Products:
Oxidation: this compound oxide
Reduction: Reduced this compound derivatives
Substitution: Substituted this compound compounds
Wissenschaftliche Forschungsanwendungen
Acridophosphine has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of acridophosphine involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of coordination complexes with metals, which can then participate in catalytic cycles. Additionally, the electronic properties of this compound allow it to act as a fluorescent probe, where it can absorb and emit light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine (C₁₈H₁₅P): A widely used organophosphorus compound in coordination chemistry and catalysis.
Phosphine (PH₃): A simpler phosphorus compound with applications in semiconductor manufacturing.
Phosphine oxide derivatives: Compounds like triphenylphosphine oxide (C₁₈H₁₅PO) are used in various chemical reactions and as ligands.
Uniqueness: Acridophosphine is unique due to its acridine backbone, which imparts distinct electronic properties compared to other phosphines. This makes it particularly useful in applications requiring specific electronic characteristics, such as fluorescent probes and organic semiconductors .
Eigenschaften
CAS-Nummer |
398-14-1 |
|---|---|
Molekularformel |
C13H9P |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
acridophosphine |
InChI |
InChI=1S/C13H9P/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H |
InChI-Schlüssel |
JMEUMYQNFUOXNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=P2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



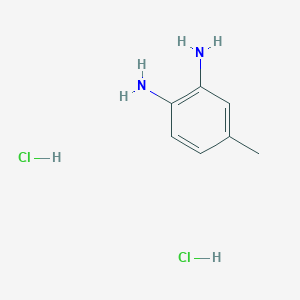
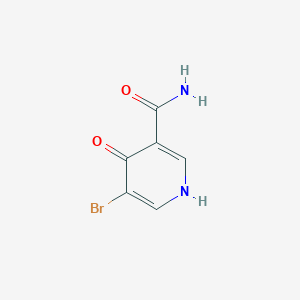
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)

![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)


